2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
Overview
Description
“2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid” is a chemical compound with the CAS Number: 260367-12-2 . It has a molecular weight of 341.36 and a linear formula of C19H19NO5 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name and linear formula. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of N-Fmoc-Protected β-Amino Acids : This compound is used in the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids via the Arndt-Eistert protocol, which is significant in peptide synthesis (Ellmerer-Müller et al., 1998).
Preparation of Fmoc-β2-homoamino Acids : The compound plays a key role in the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, essential for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Peptide Synthesis and Protecting Groups : The compound is utilized as a protecting group in peptide synthesis, particularly in the preparation of asymmetrically protected 2,7-diaminosuberic acid (Mollica et al., 2012).
Applications in Material Science and Nanotechnology
- Self-Assembled Structures Formation : Fmoc modified aliphatic uncharged single amino acids, including this compound, are studied for their self-assembling properties under various conditions. This research paves the way for novel self-assembled architectures in material science and nanotechnology (Gour et al., 2021).
Biomedical Applications
Enzyme-Activated Surfactants : The compound is used as a surfactant for carbon nanotubes and converted into enzymatically activated surfactants to create homogeneous aqueous nanotube dispersions, relevant in biomedical fields (Cousins et al., 2009).
Use in Fluorescent Labeling for Biomedical Analysis : The compound's derivatives exhibit strong fluorescence in a wide pH range of aqueous media, making them useful for biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-18(22)12-24-10-9-20-19(23)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVXPUINIMIGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670774 | |
Record name | [2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid | |
CAS RN |
260367-12-2 | |
Record name | [2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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